![molecular formula C15H14BrNO B6423841 N-benzyl-2-(2-bromophenyl)acetamide CAS No. 178809-24-0](/img/structure/B6423841.png)
N-benzyl-2-(2-bromophenyl)acetamide
Overview
Description
“N-benzyl-2-(2-bromophenyl)acetamide” is a chemical compound with the molecular formula C9H10BrNO. It has an average mass of 228.086 Da and a monoisotopic mass of 226.994568 Da .
Molecular Structure Analysis
The molecular structure of “N-benzyl-2-(2-bromophenyl)acetamide” consists of a benzyl group (C6H5CH2-) attached to an amide functional group (CONH2), which is further substituted with a 2-bromophenyl group .Physical And Chemical Properties Analysis
“N-benzyl-2-(2-bromophenyl)acetamide” is a solid compound . It has a molecular weight of 228.086 Da .Scientific Research Applications
Molecular Structure and Properties
N-benzyl-2-(2-bromophenyl)acetamide derivatives have been explored for their molecular structure and properties. A study by Xiao et al. (2009) detailed the molecular structure of a related compound, highlighting the angles between the benzene rings and acetamide unit, and the formation of intermolecular hydrogen bonds and C—H⋯π contacts in the crystal structure, which could be relevant for understanding similar compounds like N-benzyl-2-(2-bromophenyl)acetamide (Xiao et al., 2009).
Synthesis and Reactivity
The compound's derivatives have been studied for their synthesis and reactivity. For instance, the synthesis and reaction of 2-bromo-N-(phenylsulfonyl)acetamide derivatives have been investigated, leading to the creation of various compounds like aminothiazole, amino-oxazole, quinazoline-2-yl, and others. These reactions and the synthesized compounds exhibited good antimicrobial activity, providing insights into the compound's potential applications in medicinal chemistry (Fahim & Ismael, 2019).
Antibacterial Activity
A study by Aswathy et al. (2017) synthesized a benzoxazole derivative (NBBPA) related to N-benzyl-2-(2-bromophenyl)acetamide to evaluate its antibacterial activity against Gram-negative and Gram-positive bacteria. The study included detailed spectroscopic characterization and reactivity analysis, revealing moderate antibacterial activity and highlighting the compound's potential in antibacterial applications (Aswathy et al., 2017).
properties
IUPAC Name |
N-benzyl-2-(2-bromophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c16-14-9-5-4-8-13(14)10-15(18)17-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGBKTMZHHNICZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2-bromophenyl)acetamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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